8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines
Mechanism of Action
Target of Action
Similar purine derivatives have been shown to target enzymes such as dihydrofolate reductase (dhfr), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .
Mode of Action
It’s known that similar purine derivatives interact with their targets, leading to inhibition of the enzymes and subsequent effects on cell proliferation .
Biochemical Pathways
Similar purine derivatives are known to affect the folate pathway, which plays a vital role in the synthesis of dna nucleotides .
Result of Action
Similar purine derivatives have been shown to have anti-proliferative activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
8-(2-Methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in nucleotide metabolism, such as adenosine deaminase and xanthine oxidase. These interactions are primarily through competitive inhibition, where the compound binds to the active site of the enzyme, preventing the natural substrate from binding .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of adenosine deaminase, reducing the breakdown of adenosine and thereby increasing its concentration. This elevation in adenosine levels can lead to enhanced activation of adenosine receptors, which are involved in various physiological processes such as vasodilation and anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as anti-inflammatory and vasodilatory actions. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with multiple metabolic pathways and its accumulation in tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It has a high affinity for plasma proteins, which facilitates its distribution throughout the body. The compound’s localization and accumulation in specific tissues are influenced by its interactions with these transporters and proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily found in the cytoplasm and nucleus, where it can interact with various cellular components. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the alkylation of purine derivatives. For instance, the alkylation of adenosine and 2-aminoadenosine can be achieved using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent in the presence of bases such as t-BuOK, KOH, or NaH under mild heating conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity, as well as cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
2’-O-Methoxyethyl-purine derivatives: These compounds share structural similarities with 8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and are used in similar applications.
Mercaptopurine: Another purine derivative with significant biological activity, used primarily in the treatment of leukemia.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(2-methoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)18(8)6-7-22-5)16(3)14(21)17(4)12(10)20/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNLOKRSPAMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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